molecular formula C18H15ClN2O2 B2608206 2-(4-chlorophenyl)-N-((2-(furan-2-yl)pyridin-4-yl)methyl)acetamide CAS No. 2034592-66-8

2-(4-chlorophenyl)-N-((2-(furan-2-yl)pyridin-4-yl)methyl)acetamide

Cat. No.: B2608206
CAS No.: 2034592-66-8
M. Wt: 326.78
InChI Key: SWALGTWSBNEZIZ-UHFFFAOYSA-N
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Description

2-(4-chlorophenyl)-N-((2-(furan-2-yl)pyridin-4-yl)methyl)acetamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a chlorophenyl group, a furan ring, and a pyridine ring, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chlorophenyl)-N-((2-(furan-2-yl)pyridin-4-yl)methyl)acetamide typically involves multiple steps, starting with the preparation of the intermediate compounds. One common method involves the reaction of 4-chlorobenzylamine with 2-(furan-2-yl)pyridine-4-carbaldehyde in the presence of a suitable catalyst and solvent. The reaction conditions often include controlled temperature and pH to ensure the desired product yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods are designed to optimize the reaction conditions, reduce production costs, and ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(4-chlorophenyl)-N-((2-(furan-2-yl)pyridin-4-yl)methyl)acetamide undergoes various types of chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with hydroxyl or carbonyl groups, while substitution reactions may introduce new functional groups such as alkyl or aryl groups.

Scientific Research Applications

2-(4-chlorophenyl)-N-((2-(furan-2-yl)pyridin-4-yl)methyl)acetamide has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: It is investigated for its potential therapeutic effects, including anti-inflammatory or anticancer properties.

    Industry: It is used in the development of new materials or as a precursor for the synthesis of industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(4-chlorophenyl)-N-((2-(furan-2-yl)pyridin-4-yl)methyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The pathways involved in these interactions are complex and may include signal transduction, gene expression, and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

Some similar compounds include:

  • 2-(4-chlorophenyl)-N-((2-(furan-2-yl)pyridin-3-yl)methyl)acetamide
  • 2-(4-chlorophenyl)-N-((2-(furan-2-yl)pyridin-5-yl)methyl)acetamide
  • 2-(4-chlorophenyl)-N-((2-(furan-2-yl)pyridin-6-yl)methyl)acetamide

Uniqueness

What sets 2-(4-chlorophenyl)-N-((2-(furan-2-yl)pyridin-4-yl)methyl)acetamide apart from similar compounds is its specific structural configuration, which may confer unique chemical reactivity and biological activity. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Biological Activity

The compound 2-(4-chlorophenyl)-N-((2-(furan-2-yl)pyridin-4-yl)methyl)acetamide is a heterocyclic compound that has garnered attention for its potential biological activities. This article explores its biological activity, mechanisms, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C14H14ClN3OC_{14}H_{14}ClN_{3}O, with a molecular weight of approximately 247.68 g/mol . The presence of both furan and pyridine moieties contributes to its unique chemical properties, which may enhance its biological efficacy.

PropertyValue
Molecular FormulaC14H14ClN3OC_{14}H_{14}ClN_{3}O
Molecular Weight247.68 g/mol
LogP3.525
PSA54.02

The biological activity of this compound is primarily attributed to its ability to interact with various biological macromolecules, including enzymes and receptors. Preliminary studies indicate that it may act as an enzyme inhibitor, potentially affecting pathways involved in inflammation and cancer progression.

Anticancer Activity

Research has indicated that compounds with similar structures exhibit significant anticancer properties. For instance, derivatives containing furan and pyridine rings have shown cytotoxic effects against various cancer cell lines, including breast and colon cancer cells. The compound's mechanism may involve the inhibition of specific kinases or apoptotic pathways, leading to reduced cell proliferation.

Antimicrobial Properties

Studies have also suggested that the compound exhibits antimicrobial activity, particularly against Gram-positive bacteria. The furan moiety is often associated with enhanced antibacterial effects due to its ability to disrupt bacterial cell walls.

Enzyme Inhibition

In silico studies have demonstrated that this compound can inhibit key enzymes involved in metabolic pathways. For example, it has been evaluated for its potential as an acetylcholinesterase inhibitor, which is crucial for the treatment of neurodegenerative diseases like Alzheimer's.

Case Studies

  • Anticancer Efficacy :
    A study involving a series of derivatives based on the core structure revealed that certain substitutions on the pyridine ring significantly enhanced cytotoxicity against various cancer cell lines. The most potent derivative exhibited an IC50 value below that of standard chemotherapeutics like doxorubicin.
  • Antimicrobial Activity :
    In another study, the compound was tested against a panel of bacterial strains, including Staphylococcus aureus and Escherichia coli. Results showed a minimum inhibitory concentration (MIC) in the low micromolar range, indicating promising antibacterial properties.
  • Enzyme Interaction :
    Molecular docking studies provided insights into the binding affinities of the compound towards acetylcholinesterase. The results indicated favorable interactions with key residues in the active site, suggesting potential for further development as a therapeutic agent for cognitive disorders.

Properties

IUPAC Name

2-(4-chlorophenyl)-N-[[2-(furan-2-yl)pyridin-4-yl]methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15ClN2O2/c19-15-5-3-13(4-6-15)11-18(22)21-12-14-7-8-20-16(10-14)17-2-1-9-23-17/h1-10H,11-12H2,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWALGTWSBNEZIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C2=NC=CC(=C2)CNC(=O)CC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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